(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate

Phytosiderophore synthesis Diastereoselectivity Mugineic acid intermediate

(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate (CAS 958350-46-4; molecular formula C₁₇H₂₃NO₅, MW 321.37 g/mol) is a chiral, orthogonally protected α-amino acid derivative incorporating a Cbz (benzyloxycarbonyl) N‑protecting group, a tert-butyl ester, and an allylic alcohol at C‑3. This compound serves as a defined intermediate for the synthesis of mugineic acid (MA) and 2′-epi‑MA, naturally occurring phytosiderophores that chelate Fe(III) and are essential for iron‑acquisition studies in graminaceous plants.

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
Cat. No. B13413221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C(C=C)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H23NO5/c1-5-13(19)14(15(20)23-17(2,3)4)18-16(21)22-11-12-9-7-6-8-10-12/h5-10,13-14,19H,1,11H2,2-4H3,(H,18,21)
InChIKeyXPTOJOULRMEPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate: Structural Identity, Class, and Procurement Relevance


(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate (CAS 958350-46-4; molecular formula C₁₇H₂₃NO₅, MW 321.37 g/mol) is a chiral, orthogonally protected α-amino acid derivative incorporating a Cbz (benzyloxycarbonyl) N‑protecting group, a tert-butyl ester, and an allylic alcohol at C‑3 [1]. This compound serves as a defined intermediate for the synthesis of mugineic acid (MA) and 2′-epi‑MA, naturally occurring phytosiderophores that chelate Fe(III) and are essential for iron‑acquisition studies in graminaceous plants . It is also listed as a drug‑impurity reference standard .

Why Generic In‑Class Replacement of (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate Fails for Mugineic Acid Synthesis


The orthogonal Cbz/tert‑butyl protection in this compound — where the Cbz group is cleavable by hydrogenolysis and the tert‑butyl ester is acid‑labile — is specifically required for the convergent assembly of mugineic acid, as documented in the Namba group's practical syntheses [1][2]. Substituting a Boc‑protected analog would compromise orthogonality because Boc and tert‑butyl ester are both acid‑labile, precluding the selective deprotection sequence essential for MA construction [3]. Likewise, the non‑hydroxylated precursor N‑Cbz‑L‑allylglycine tert‑butyl ester (CAS 78553‑49‑8) lacks the C‑3 hydroxyl handle needed to install the 2′-OH group of MA — a functional group that, although not required for Fe(III) complexation, is critical for introducing fluorescent, photoaffinity, and click‑chemistry probes into the final phytosiderophore scaffold [1].

Product‑Specific Quantitative Differentiation Evidence for (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate


Diastereomeric Ratio Differentiates the C‑3 Configuration from the Minor Epimer

The allylic oxidation of Cbz‑L‑allylglycine tert‑butyl ester with SeO₂ yields a 4:1 diastereomeric mixture of (2S)-tert‑butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent‑4‑enoate, favoring the diastereomer bearing the non‑natural configuration at the C‑3 hydroxy group [1]. This contrasts with the 1:1 diastereomeric ratio that would result from a non‑stereocontrolled oxidation, and the C‑3 epimer (the minor 20 % component) can be separated by column chromatography after further derivatization [1].

Phytosiderophore synthesis Diastereoselectivity Mugineic acid intermediate

Three‑Step Synthetic Throughput: 75 % Yield to Protected Mugineic Acid vs. Longer Alternative Routes

From the Cbz‑protected 2‑hydroxy‑L‑allylglycine tert‑butyl ester, the protected mugineic acid derivative 8 is obtained in only three synthetic operations with an overall yield of 75 % [1]. In contrast, the 2024 epoxide ring‑opening route requires six steps from three separate fragments to reach the same mugineic acid target, and earlier syntheses by Matsuura, Hamada, and Shioiri required substantially more steps and chromatographic purifications [2][3].

Convergent synthesis Mugineic acid Step economy

Orthogonal Cbz/tert‑Butyl Protection Enables Selective Deprotection Unavailable with Boc‑Protected Analogs

The Cbz group in the target compound is removable by hydrogenolysis (H₂/Pd‑C), while the tert‑butyl ester is stable under these conditions but labile to trifluoroacetic acid (TFA) [1][2]. If a Boc‑protected 2‑hydroxy‑L‑allylglycine tert‑butyl ester were used instead, both the Boc carbamate and the tert‑butyl ester would be cleaved by TFA, destroying the orthogonality required for the sequential deprotection–coupling sequence in MA synthesis [2]. The Namba group explicitly selected the Cbz/tert‑butyl combination for MA synthesis, while using Boc/tert‑butyl for the simpler 2′‑deoxymugineic acid (DMA) synthesis where orthogonality is not required [3].

Orthogonal protection Hydrogenolysis Acid‑lability

C‑3 Hydroxyl as a Functional Handle for Molecular‑Probe Derivatization — Absent in the Non‑Hydroxylated Precursor

The C‑3 hydroxyl group in the target compound is retained through the synthesis and ultimately provides the 2′‑OH handle of mugineic acid, which enabled Namba et al. to introduce propargyl (74 % yield), allyl (64 % yield), dansyl, coumarin, and benzophenone labels via O‑alkylation and click chemistry — producing fluorescent and photoaffinity MA probes with confirmed Fe(III)‑complexation and transporter‑mediated uptake in Xenopus oocytes [1]. The non‑hydroxylated precursor N‑Cbz‑L‑allylglycine tert‑butyl ester (CAS 78553‑49‑8, MW 305.37) leads exclusively to 2′‑deoxymugineic acid, which lacks this derivatization handle .

Click chemistry Molecular probe Phytosiderophore labeling

Validated Identity as a Drug‑Impurity Reference Standard Adds Quality‑Control Differentiation

This compound is explicitly listed as a certified drug‑impurity reference standard suitable for pharmaceutical quality‑control applications . This distinguishes it from generic Cbz‑protected amino acid intermediates that lack verified impurity‑reference documentation. The CAS registry entry (958350‑46‑4) is associated with defined molecular properties: MW 321.368, exact mass 321.158, PSA 84.86 Ų, and cLogP 2.56 [1].

Reference standard Drug impurity Quality control

Optimal Procurement Scenarios for (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate Based on Evidence‑Backed Differentiation


Convergent, Step‑Economical Synthesis of Mugineic Acid and 2′-epi‑Mugineic Acid on Gram Scale

Research groups synthesizing mugineic acid (MA) for plant‑iron‑transport studies should procure this compound as the preferred starting material because the three‑step, 75 %‑yield route to protected MA [1] provides the shortest published synthetic sequence to MA. The 4:1 diastereomeric ratio is reproducible under the SeO₂ allylic‑oxidation conditions described in the primary literature [1].

Synthesis of 2′‑O‑Functionalized Mugineic Acid Probes (Fluorescent, Photoaffinity, and Click‑Chemistry Labels)

Investigators developing molecular probes to track Fe(III)–phytosiderophore uptake by HvYS1 or ZmYS1 transporters require the C‑3 hydroxyl group present in this intermediate. O‑Propargylation proceeds in 74 % yield and subsequent Cu(I)‑catalyzed azide–alkyne cycloaddition installs dansyl, coumarin, benzophenone, and acridine labels quantitatively [1].

Pharmaceutical Impurity Profiling and Reference‑Standard Qualification

Analytical laboratories performing impurity profiling of drug substances that contain or are derived from Cbz‑protected amino acid intermediates can use this compound as a certified reference standard (CAS 958350‑46‑4) with documented molecular descriptors , avoiding the cost and delay of in‑house standard qualification.

Orthogonal‑Protection Strategy Development in Complex Peptide or Amino‑Acid Synthesis

Process chemists designing multistep syntheses of polyfunctional amino acid derivatives can specifically select the Cbz/tert‑butyl ester orthogonal pair embodied in this compound, exploiting the hydrogenolytic lability of Cbz and the acid lability of the tert‑butyl ester for sequential, chemoselective deprotection [2]. This strategy is inapplicable to Boc/tert‑butyl combinations, where both protecting groups are acid‑labile.

Quote Request

Request a Quote for (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.